molecular formula C19H19Cl2N2OS+ B11618593 3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11618593
M. Wt: 394.3 g/mol
InChI Key: BRRDPSLITZSJOY-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl and methylphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-component reactions. One common method includes the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for developing new materials and studying biological processes.

Properties

Molecular Formula

C19H19Cl2N2OS+

Molecular Weight

394.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H19Cl2N2OS/c1-13-3-6-15(7-4-13)22-12-19(24,23-9-2-10-25-18(22)23)14-5-8-16(20)17(21)11-14/h3-8,11,24H,2,9-10,12H2,1H3/q+1

InChI Key

BRRDPSLITZSJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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